The compound "3-(Diethoxymethyl)-2-ethoxytetrahydrofuran" is a chemical of interest in the field of medicinal chemistry due to its potential applications as a pharmacophore in drug design. The related compounds, such as those described in the provided papers, have been studied for their biological activities, particularly as inhibitors of cyclooxygenase-2 (COX-2) and as cytotoxic agents against human tumor cell lines. These studies contribute to the understanding of the compound's mechanism of action and its potential applications in various fields, including pharmaceuticals and oncology.
The mechanism of action for compounds related to "3-(Diethoxymethyl)-2-ethoxytetrahydrofuran" involves the inhibition of COX-2, an enzyme that plays a significant role in the inflammatory process and is a target for anti-inflammatory drugs. The first paper discusses 2,3-Diaryl-5-ethylsulfanylmethyltetrahydrofuran-3-ols, which were designed and synthesized to target COX-2, exhibiting potent inhibitory activity at concentrations below 10 nM1. Similarly, the second paper describes a series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles that selectively inhibit COX-2 over COX-1, with one compound demonstrating an IC50 of 1.2 µM for COX-22. These findings suggest that the structural motif of tetrahydrofuran, when appropriately substituted, can effectively interact with COX-2, leading to its inhibition.
In the pharmaceutical industry, the inhibition of COX-2 is a valuable property for the development of anti-inflammatory drugs. The compounds described in the papers have shown significant potential in this regard. For instance, the COX-2 inhibitors mentioned in the first and second papers could serve as lead compounds for the development of new anti-inflammatory medications with improved selectivity and reduced side effects1 2.
The cytotoxic properties of these compounds against human tumor cell lines open up possibilities for their use in oncology. The first paper reports that the synthesized tetrahydrofuran derivatives exhibit average GI(50) over all the 59 human tumor cell lines at micromolar concentration, indicating their potential as anticancer agents1. This suggests that modifications of the "3-(Diethoxymethyl)-2-ethoxytetrahydrofuran" structure could yield compounds with significant antitumor activities.
The third paper explores the N-alkoxymethylation of heterocyclic compounds, which is a relevant reaction for the synthesis of compounds like "3-(Diethoxymethyl)-2-ethoxytetrahydrofuran." It proposes a mechanism where diethyl phosphite acts as a surrogate for ethanol, leading to the synthesis of N 3-ethoxymethylated heterocyclic compounds3. This study provides insights into synthetic methodologies that could be applied to produce a variety of ethoxymethylated compounds for further biological evaluation.
The compound is systematically identified as 3-(diethoxymethyl)-2-ethoxyoxolane under International Union of Pure and Applied Chemistry nomenclature rules, reflecting its core oxolane (tetrahydrofuran) ring substituted at positions 2 and 3 [4] [5]. Its molecular formula is C₁₁H₂₂O₄, corresponding to a molecular mass of 218.29 g/mol, as uniformly documented across chemical databases and commercial catalogs [2] [5] [6].
Structural Features:
Representational Systems:
CCOC(OCC)C1CCOC1OCC
(Canonical form) [5] DNWIQYGZMJTBKC-UHFFFAOYSA-N
[4] [5] 177940-20-4
(universally recognized identifier) [2] [3] [5] Table 1: Core Chemical Identifiers of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran
Property | Value |
---|---|
Systematic IUPAC Name | 3-(Diethoxymethyl)-2-ethoxyoxolane |
Molecular Formula | C₁₁H₂₂O₄ |
Molecular Weight | 218.29 g/mol |
CAS Registry Number | 177940-20-4 |
Canonical SMILES | CCOC(OCC)C₁CCOC₁OCC |
InChIKey | DNWIQYGZMJTBKC-UHFFFAOYSA-N |
The compound emerged as a specialized intermediate in the late 1990s–early 2000s, coinciding with advancements in acetal-directed cyclopropane synthesis. A pivotal 2008 patent detailed its role in synthesizing cyclopropane monoacetal derivatives—key motifs in bioactive molecules and chiral auxiliaries [7]. The documented route involved:
Table 2: Key Synthetic Step from Patent Literature
Step | Reaction | Role of Intermediate |
---|---|---|
1 | Halogenation of unsaturated carbonyl | Generates electrophilic center |
2 | Orthoester acetalization | Installs diethoxymethyl group |
3 | Cyclization | Constructs tetrahydrofuran ring system |
This pathway highlighted the molecule’s value in multi-step synthetic sequences, circumventing instability issues associated with simpler aldehydes or epoxides. Its structural complexity enables controlled ring-opening reactions, facilitating access to stereodefined cyclopropanes and chiral building blocks [7].
The molecule occupies a distinctive niche as a bifunctional scaffold, merging the reactivity of cyclic ethers with the protective and tunable properties of acetals.
Commercial availability (via suppliers like EOS Med Chem, BLD Pharmatech, and AiFChem) underscores its utility in medicinal chemistry and materials science [3] [5] [6]. Specific applications include:
The compound’s niche resides in its dual functionality: the oxolane ring provides conformational rigidity, while the acetal offers reversible carbonyl masking—enabling transformations incompatible with free aldehydes. This synergy solidifies its standing as a versatile yet underutilized asset in synthetic methodologies [4] [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7